The synthesis of 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid can be achieved through various methods, primarily involving the reaction of chloroquinolines with aminobenzoic acids. A typical synthetic route includes:
The molecular structure of 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid can be described as follows:
The structural formula can be represented using SMILES notation as CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)O
, indicating the arrangement of atoms and their connectivity within the molecule.
4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid participates in various chemical reactions typical for quinoline derivatives:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives for further studies .
The mechanism of action for 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid is primarily associated with its biological activity against various targets:
The physical and chemical properties of 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid include:
Additional properties such as boiling point, density, and refractive index are essential for practical applications but require specific experimental determination under controlled conditions .
4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid has several scientific applications:
The ongoing research into this compound's properties and effects continues to unveil new applications across different fields of science .
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.:
CAS No.: 358-74-7
CAS No.: 16079-52-0